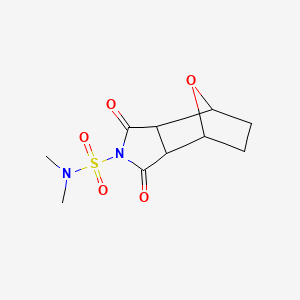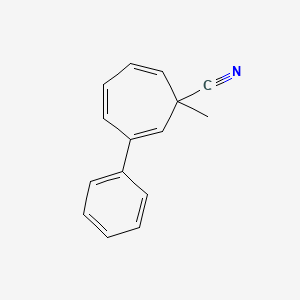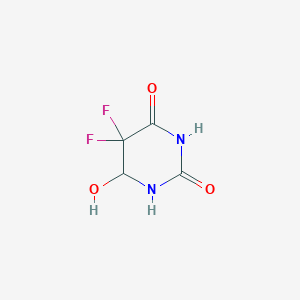
5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are key components of nucleic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione typically involves the fluorination of a suitable pyrimidine precursor. Common methods include:
Direct Fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Nucleophilic Substitution: Starting from a halogenated pyrimidine and reacting with a fluoride source such as potassium fluoride (KF) in a polar aprotic solvent.
Industrial Production Methods
Industrial production may involve large-scale fluorination processes using continuous flow reactors to ensure safety and efficiency. The choice of fluorinating agents and solvents is critical to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, potentially converting the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizers.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a fully reduced pyrimidine.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione may have applications in:
Chemistry: As a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Potential use in studying enzyme interactions due to its structural similarity to nucleotides.
Medicine: Possible applications in drug design and development, particularly in antiviral or anticancer therapies.
Industry: Use in the development of advanced materials with specific properties imparted by the fluorine atoms.
Mecanismo De Acción
The mechanism of action of 5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione would depend on its specific application. In biological systems, it may interact with enzymes or receptors, mimicking natural nucleotides and interfering with biological processes. The fluorine atoms can enhance binding affinity and selectivity for molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.
6-Fluoropyrimidine: Another fluorinated pyrimidine with potential biological activity.
Uniqueness
5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione is unique due to the presence of two fluorine atoms and a hydroxyl group, which may confer distinct chemical and biological properties compared to other fluorinated pyrimidines.
Propiedades
Número CAS |
55052-50-1 |
|---|---|
Fórmula molecular |
C4H4F2N2O3 |
Peso molecular |
166.08 g/mol |
Nombre IUPAC |
5,5-difluoro-6-hydroxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H4F2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h1,9H,(H2,7,8,10,11) |
Clave InChI |
YQCRQILNIAPESZ-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(=O)NC(=O)N1)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


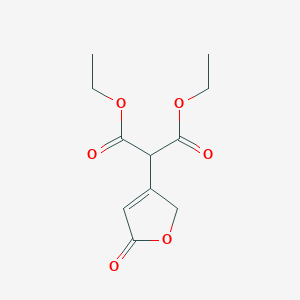
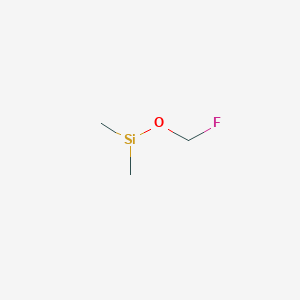
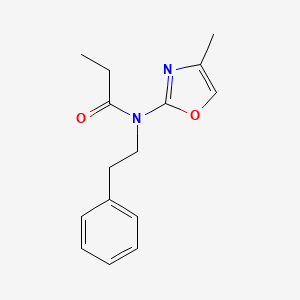
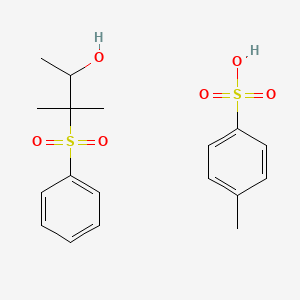
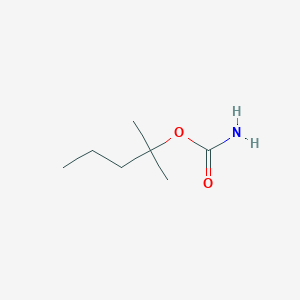
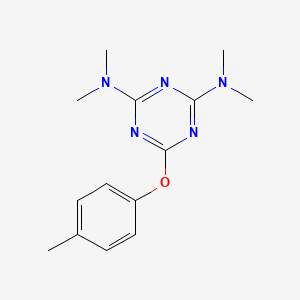


![{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile](/img/structure/B14632796.png)

